Cas no 1261862-59-2 (Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate)
Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate
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- Inchi: 1S/C11H12BrClO2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3
- InChI Key: AUAWJFYNNGPROT-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)CCC(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- XLogP3: 3.7
- Topological Polar Surface Area: 26.3
Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027724-1g |
Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate |
1261862-59-2 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate
Comprehensive Guide to Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate (CAS No. 1261862-59-2): Properties, Applications, and Market Insights
Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate (CAS No. 1261862-59-2) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This ester derivative, featuring both bromo and chloro substituents on its aromatic ring, exhibits unique reactivity that makes it valuable for synthesizing bioactive molecules. With the growing demand for halogenated intermediates in drug discovery, this compound has gained attention for its role in developing targeted therapies and crop protection agents.
The molecular structure of Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate combines a propionate ester group with a dihalogenated phenyl ring, offering two distinct reactive sites for further chemical modifications. Researchers frequently utilize this compound as a building block for creating heterocyclic compounds, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) analogs. Recent studies highlight its potential in developing COX-2 inhibitors, aligning with current pharmaceutical trends toward precision medicine.
In material science, CAS 1261862-59-2 serves as a precursor for liquid crystal materials and organic semiconductors. The electron-withdrawing effects of the bromine and chlorine atoms enhance the compound's utility in designing organic electronic devices, responding to the global push for flexible electronics and sustainable energy solutions. Its thermal stability (typically stable up to 200°C) makes it suitable for high-temperature applications in polymer modification.
The synthesis of Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate typically involves Pd-catalyzed cross-coupling reactions, reflecting the pharmaceutical industry's shift toward green chemistry principles. Analytical characterization via HPLC and GC-MS confirms high purity (>98%), meeting stringent requirements for GMP manufacturing. Storage recommendations include protection from light at 2-8°C to maintain stability, following ICH guidelines for chemical storage.
Market analysis shows increasing demand for 1261862-59-2 from Asia-Pacific research centers, particularly for antiviral drug development projects. The compound's structure-activity relationship (SAR) makes it valuable for medicinal chemistry optimization, especially in fragment-based drug design. Regulatory status varies by region, with most jurisdictions classifying it as a research chemical rather than a controlled substance.
Environmental considerations for Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate include proper waste disposal of halogenated byproducts. Recent innovations focus on catalytic degradation methods to address sustainability concerns. The compound's logP value (approximately 3.2) suggests moderate lipophilicity, influencing its ADME properties in biological systems—a critical factor for drug discovery professionals evaluating bioavailability.
Emerging applications include use as a fluorescence quencher in molecular probes and as a modifier in photoresist materials for semiconductor fabrication. Patent analysis reveals growing IP activity around derivatives of CAS 1261862-59-2, particularly in bioconjugation chemistry for antibody-drug conjugates (ADCs). These developments position the compound as a versatile tool in biopharmaceutical innovation.
For researchers sourcing Ethyl 3-(3'-bromo-5'-chlorophenyl)propionate, key considerations include supplier reliability, batch-to-batch consistency, and availability of analytical certificates. The compound typically ships as a clear to pale yellow liquid (density ~1.4 g/cm³) with characteristic ester odor. Proper laboratory handling with PPE is recommended, though it doesn't require specialized hazardous material protocols under normal use conditions.
Future research directions may explore its potential in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis. The compound's structure-property relationships continue to attract computational chemistry studies using molecular docking and QSAR modeling, reflecting the integration of AI in chemical research. These interdisciplinary applications demonstrate how 1261862-59-2 bridges traditional organic chemistry with cutting-edge materials science and drug discovery technologies.
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